molecular formula C29H30N2O8 B13386693 N-Fmoc-N4-(2,4,6-trimethoxybenzyl)-L-asparagine

N-Fmoc-N4-(2,4,6-trimethoxybenzyl)-L-asparagine

Cat. No.: B13386693
M. Wt: 534.6 g/mol
InChI Key: RGZYXRAMAQAJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asn(Tmob)-OH is a derivative of asparagine, an amino acid, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain amide is protected by a 2,4,6-trimethoxybenzyl (Tmob) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptide chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asn(Tmob)-OH typically involves the protection of the amino group of asparagine with the Fmoc group and the protection of the side chain amide with the Tmob group. The process generally includes the following steps:

Industrial Production Methods

Industrial production of Fmoc-Asn(Tmob)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-Asn(Tmob)-OH involves the protection of reactive groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions, while the Tmob group protects the side chain amide. These protecting groups are selectively removed under specific conditions to allow for the sequential addition of amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Asn(Tmob)-OH is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The Tmob group offers better protection against acidic conditions compared to other protecting groups like Trt .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[(2,4,6-trimethoxyphenyl)methylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O8/c1-36-17-12-25(37-2)22(26(13-17)38-3)15-30-27(32)14-24(28(33)34)31-29(35)39-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23-24H,14-16H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZYXRAMAQAJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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